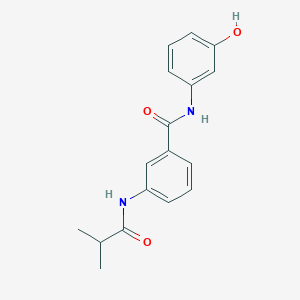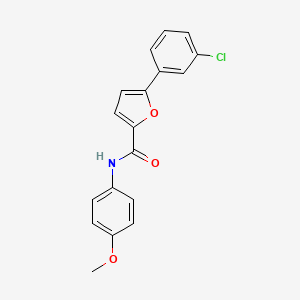![molecular formula C11H17O2P B5859581 [tert-butyl(phenyl)phosphoryl]methanol](/img/structure/B5859581.png)
[tert-butyl(phenyl)phosphoryl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl(phenyl)phosphoryl]methanol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as TPMP and is a derivative of phosphoric acid. TPMP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 284.33 g/mol.
Scientific Research Applications
TPMP has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of TPMP is as a ligand for metal catalysts. TPMP has been shown to form stable complexes with metals such as palladium and rhodium, which can be used in catalytic reactions. TPMP has also been studied as a potential chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of TPMP is not fully understood. However, it is believed that TPMP forms stable complexes with metals, which can then be used in catalytic reactions. TPMP has also been shown to act as a chiral auxiliary in asymmetric synthesis, where it can help to control the stereochemistry of the reaction.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of TPMP. However, studies have shown that TPMP is relatively non-toxic and can be handled safely in laboratory settings.
Advantages and Limitations for Lab Experiments
One of the primary advantages of TPMP is its ability to form stable complexes with metals, which can be used in catalytic reactions. TPMP is also relatively non-toxic and can be handled safely in laboratory settings. However, one of the limitations of TPMP is its high cost, which can limit its use in large-scale applications.
Future Directions
There are several future directions for research on TPMP. One area of interest is the development of new metal catalysts using TPMP as a ligand. Another area of interest is the use of TPMP as a chiral auxiliary in asymmetric synthesis. Additionally, further studies on the biochemical and physiological effects of TPMP are needed to fully understand its potential applications.
Conclusion
In conclusion, TPMP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPMP can be synthesized through a reaction between tert-butylphosphonic acid and benzaldehyde and has been studied as a ligand for metal catalysts and a chiral auxiliary in asymmetric synthesis. TPMP is relatively non-toxic and can be handled safely in laboratory settings. However, its high cost can limit its use in large-scale applications. Further research is needed to fully understand the potential applications of TPMP.
Synthesis Methods
TPMP can be synthesized through a reaction between tert-butylphosphonic acid and benzaldehyde. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and results in the formation of TPMP. The purity of TPMP can be increased through recrystallization using solvents such as ethanol or acetone.
properties
IUPAC Name |
[tert-butyl(phenyl)phosphoryl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O2P/c1-11(2,3)14(13,9-12)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUQSBLQZUAVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=O)(CO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Tert-butyl(phenyl)phosphoryl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859507.png)




![2-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5859538.png)
![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5859545.png)
![methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5859561.png)
![N~2~-(2-ethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859574.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5859597.png)


![2-(mesityloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5859610.png)
![2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5859617.png)